Sulfabromomethazine Acetamide
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Overview
Description
Sulfabromomethazine Acetamide is a compound belonging to the class of organic compounds known as aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring. This compound is a derivative of sulfabromomethazine, which is used in veterinary medicine for the treatment of bacterial infections in poultry, swine, and cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfabromomethazine Acetamide typically involves the reaction of 5-bromo-4,6-dimethylpyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. This reaction can be carried out under various conditions, including the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sulfabromomethazine Acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Sulfabromomethazine Acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential therapeutic applications, including its use as an antibacterial agent.
Industry: Utilized in the production of veterinary pharmaceuticals and other industrial applications
Mechanism of Action
The mechanism of action of Sulfabromomethazine Acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby preventing bacterial DNA replication and cell division. The compound targets the bacterial DHFR enzyme, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used for treating bacterial infections and has a similar mechanism of action.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sulfabromomethazine Acetamide is unique due to its specific chemical structure, which includes a bromine atom and an acetamide group. This structure imparts distinct chemical and biological properties, making it effective against certain bacterial strains that may be resistant to other sulfonamides .
Properties
Molecular Formula |
C14H15BrN4O3S |
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Molecular Weight |
399.27 g/mol |
IUPAC Name |
N-[4-[(5-bromo-4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-8-13(15)9(2)17-14(16-8)19-23(21,22)12-6-4-11(5-7-12)18-10(3)20/h4-7H,1-3H3,(H,18,20)(H,16,17,19) |
InChI Key |
GRWGCCSRVCGZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C)Br |
Origin of Product |
United States |
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